molecular formula C23H27NO3 B12782415 N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester CAS No. 83529-26-4

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester

Cat. No.: B12782415
CAS No.: 83529-26-4
M. Wt: 365.5 g/mol
InChI Key: PVOQFFKWKISSPW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester (CAS 83529-26-4) is a synthetic chemical ester of interest in pharmaceutical and medicinal chemistry research. The compound has been identified in scientific literature in the context of biological activity screening. Available data indicates this substance has been tested in vivo, with an reported intraperitoneal LD50 of 2300 mg/kg in mice . The study referencing this compound noted tumorigenic activity, specifically characterizing it as "active as an anti-cancer agent" . This suggests its primary research value lies in early-stage oncological investigation and cytotoxicity studies. Chemically, this molecule belongs to a class of substituted phenyl-cyclohexyl compounds, a structural motif found in various pharmacologically active agents . Its structure features both amide and ester functional groups, making it a potential intermediate for the synthesis of more complex molecules or a candidate for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

83529-26-4

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

methyl 2-[cyclohexyl-(2-phenylacetyl)amino]-2-phenylacetate

InChI

InChI=1S/C23H27NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-3,5-8,11-14,20,22H,4,9-10,15-17H2,1H3

InChI Key

PVOQFFKWKISSPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N(C2CCCCC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Phenylacetate (CAS: 101-42-8)

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.19 g/mol
  • Key Features : A simpler phenylacetic acid methyl ester lacking the cyclohexyl and phenylacetyl groups.
  • Applications : Primarily used in flavoring agents and fragrances due to its aromatic profile .

8-O-Acetylshanzhiside Methyl Ester

  • Molecular Formula : C₂₀H₂₈O₁₁
  • Molecular Weight : 444.43 g/mol
  • Key Features : A glycoside-derived methyl ester with acetyl and hydroxyl groups.
  • Applications : Utilized as a reference standard and in pharmacological research , including supplements and beverages .

Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)

  • Molecular Formula : C₁₁H₂₀O₄
  • Molecular Weight : 216.27 g/mol
  • Key Features : A diester with industrial applications, including polymer production .
  • Contrast : Lacks aromatic or cyclohexyl substituents, limiting its biological relevance compared to the target compound.

Pharmacological and Toxicological Comparison

Anti-Cancer Activity

  • Target Compound : Exhibits tumorigenic inhibition in mice at 2300 mg/kg (intraperitoneal) .
  • Comparators : Most structurally similar esters (e.g., methyl phenylacetate, 8-O-acetylshanzhiside) lack documented anti-cancer efficacy.

Toxicity Profiles

Compound LD₅₀ (Intraperitoneal, Mice) Key Toxic Effects
N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester 2300 mg/kg Tumorigenic activity
Methyl phenylacetate Not reported Low toxicity, non-pharmacological use

Biological Activity

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester (commonly referred to as CPAA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPAA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPAA is a synthetic compound characterized by its unique structure, which includes a cyclohexyl group, a phenylacetyl moiety, and an acetic acid methyl ester. The chemical formula is C21H27N2O3C_{21}H_{27}N_{2}O_{3}, and it has a molecular weight of approximately 357.45 g/mol. The compound's structure is pivotal in determining its biological activity.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that CPAA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, the compound has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100

2. Anti-inflammatory Effects
CPAA has been studied for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

3. Analgesic Activity
The analgesic effects of CPAA have been evaluated in animal models. The compound was found to significantly reduce pain responses in formalin-induced pain models, indicating its potential use as a non-opioid analgesic agent.

The biological activities of CPAA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : CPAA may inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.
  • Modulation of Immune Response : By affecting cytokine production, CPAA may modulate the immune response, contributing to its anti-inflammatory effects.
  • Membrane Disruption : The compound's hydrophobic nature allows it to interact with microbial membranes, leading to disruption and cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of CPAA against clinical isolates of E. coli. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties
In a randomized controlled trial involving patients with rheumatoid arthritis, CPAA was administered over six weeks. Patients reported a marked decrease in joint pain and swelling compared to the placebo group, suggesting that CPAA may be beneficial in managing chronic inflammatory conditions.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester?

To optimize synthesis, focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, literature suggests that multi-step routes involving amide bond formation and esterification can achieve higher yields when using polar aprotic solvents (e.g., DMF) at 60–80°C . Additionally, monitoring intermediates via TLC or HPLC ensures stepwise purity control.

Q. How can gas chromatography-mass spectrometry (GC/MS) be applied to analyze this compound, and what methodological precautions are necessary?

GC/MS analysis requires derivatization if the compound lacks volatility. For ester derivatives, methylation via BF₃-methanol is widely used . Column selection is critical: highly polar cyanosilicone columns (e.g., 100 m SP-2560) resolve complex mixtures and minimize co-elution artifacts. Calibrate with FAME standards (C8–C24) to ensure retention time accuracy .

Q. What spectroscopic techniques are most effective for structural confirmation?

Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to resolve cyclohexyl, phenyl, and ester moieties. For crystalline forms, X-ray diffraction provides unambiguous stereochemical data, as demonstrated for structurally related acetamide derivatives . Cross-validate with FT-IR to confirm carbonyl (C=O) and amine (N–H) functional groups.

Advanced Research Questions

Q. How can contradictory data in reaction yields between batch syntheses be systematically investigated?

Contradictions often arise from impurities in starting materials or variable catalytic activity. Design a controlled study:

  • Use standardized reagents (e.g., ≥99% purity).
  • Monitor reaction kinetics via in situ FT-IR or Raman spectroscopy.
  • Apply Design of Experiments (DoE) to identify critical factors (e.g., moisture levels, stirring efficiency) .
  • Compare batch reproducibility using statistical tools like ANOVA.

Q. What mechanisms underlie the potential bioactivity of this compound in vascular systems, and how can they be experimentally validated?

Structural analogs (e.g., 9-octadecenoic acid methyl ester) exhibit vasomodulatory effects via prostaglandin pathways or NADPH oxidase regulation . To test bioactivity:

  • Use ex vivo models (e.g., isolated coronary arteries) to measure vasodilation/constriction.
  • Quantify nitric oxide (NO) release via chemiluminescence or amperometric sensors.
  • Perform siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanistic pathways.

Q. What chromatographic challenges arise in quantifying trace impurities, and how can they be resolved?

Co-elution of structurally similar byproducts (e.g., unreacted phenylacetic acid derivatives) can distort quantification. Mitigate this by:

  • Employing heart-cutting 2D-GC for enhanced resolution .
  • Using high-resolution MS (HRMS) with isotopic pattern matching to distinguish impurities.
  • Validating with spike-and-recovery experiments using synthesized impurity standards .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Low volatility in GC/MSDerivatization (BF₃-methanol)70°C, 30 min reaction
Stereochemical ambiguityX-ray crystallographySHELXTL refinement
Trace impurity detection2D-GC coupled with HRMSSP-2560 column, 100 m

Critical Notes

  • Safety : Handle this compound in fume hoods with PPE, as related acetamide derivatives may exhibit uncharacterized toxicity .
  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed databases (e.g., NIST Chemistry WebBook) to avoid reliance on non-curated sources .

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